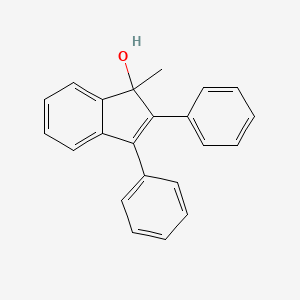
1-Methyl-2,3-diphenylinden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3-diphenylinden-1-ol is an organic compound belonging to the class of indene derivatives It is characterized by a hydroxyl group attached to the indene ring system, which is further substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-diphenylinden-1-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1-indanone with phenylmagnesium bromide followed by acidic work-up can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the indene core, followed by hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-diphenylinden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of 1-methyl-2,3-diphenylinden-1-one.
Reduction: Formation of 1-methyl-2,3-diphenylindane.
Substitution: Formation of halogenated derivatives such as 1-methyl-2,3-diphenyl-5-bromoinden-1-ol.
Scientific Research Applications
1-Methyl-2,3-diphenylinden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-diphenylinden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to the inhibition or activation of specific enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
1-Methyl-2-phenylindene: Lacks the additional phenyl group, resulting in different chemical and biological properties.
2,3-Diphenylindene: Lacks the methyl group, affecting its reactivity and interactions.
1-Hydroxy-2,3-diphenylindene: Similar structure but with a hydroxyl group at a different position.
Uniqueness: 1-Methyl-2,3-diphenylinden-1-ol is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the hydroxyl group, allows for diverse interactions and applications in various fields.
Properties
CAS No. |
5418-21-3 |
|---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylinden-1-ol |
InChI |
InChI=1S/C22H18O/c1-22(23)19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15,23H,1H3 |
InChI Key |
FFHSTWUJRPTNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


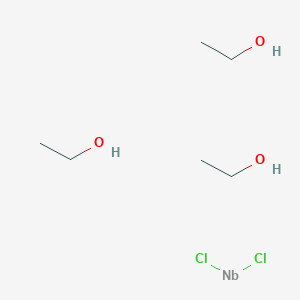


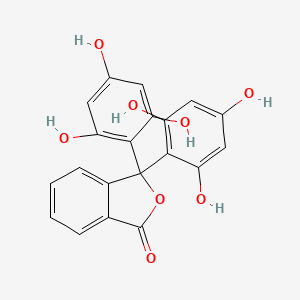

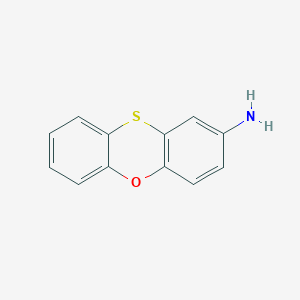
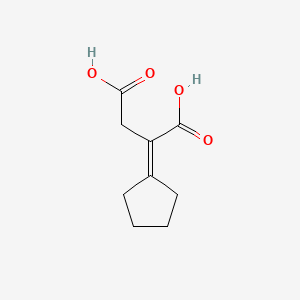
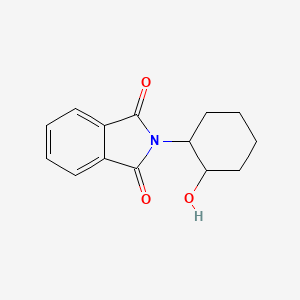
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)
![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
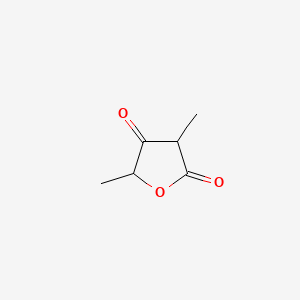
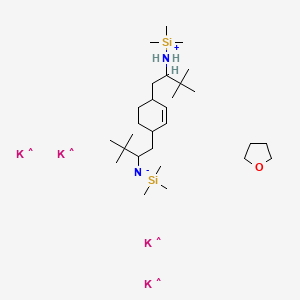
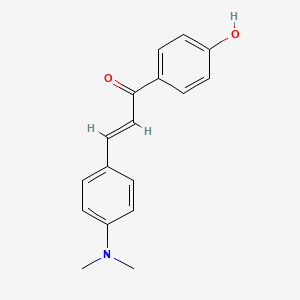
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
